molecular formula C9H6Cl2N2O2S B14731035 [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 5450-29-3

[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B14731035
CAS No.: 5450-29-3
M. Wt: 277.13 g/mol
InChI Key: MDHUGAQJEKDLAN-UHFFFAOYSA-N
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Description

[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential antimicrobial and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide, followed by chlorination and subsequent reaction with chloroacetic acid . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the synthesis of nucleic acids and proteins, thereby disrupting the growth and replication of the microorganisms. The compound may also interfere with the integrity of the microbial cell membrane, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid is unique due to the presence of both dichloro and sulfanyl groups, which contribute to its enhanced antimicrobial activity and potential for diverse chemical modifications. This combination of functional groups allows for a broader range of biological and chemical applications compared to its analogs .

Properties

CAS No.

5450-29-3

Molecular Formula

C9H6Cl2N2O2S

Molecular Weight

277.13 g/mol

IUPAC Name

2-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H6Cl2N2O2S/c10-4-1-6-7(2-5(4)11)13-9(12-6)16-3-8(14)15/h1-2H,3H2,(H,12,13)(H,14,15)

InChI Key

MDHUGAQJEKDLAN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)SCC(=O)O

Origin of Product

United States

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